molecular formula C16H16N4O3 B11271566 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11271566
M. Wt: 312.32 g/mol
InChI Key: UQKPVADSEOSRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a substitution reaction using a suitable cyclopropyl halide.

    Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride (POCl3).

    Dimethoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethoxyphenyl group.

    Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be studied for its catalytic properties in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Studies on its effectiveness against various microbial strains.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desirable properties.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Phenyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H16N4O3/c1-21-10-5-6-11(14(7-10)22-2)15-17-16(23-20-15)13-8-12(18-19-13)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19)

InChI Key

UQKPVADSEOSRPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.